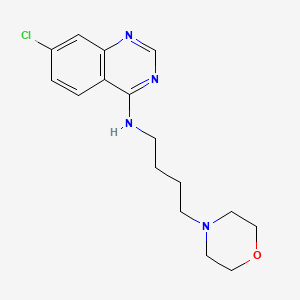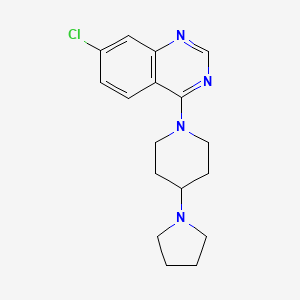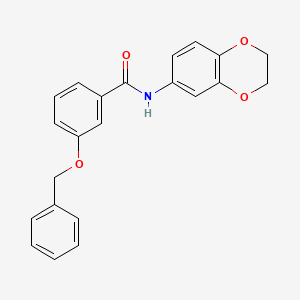![molecular formula C20H20N4O2 B7635600 2-phenoxy-1-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7635600.png)
2-phenoxy-1-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-1-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. Also known as PTE, this compound has been found to have a variety of biochemical and physiological effects that make it an interesting target for further investigation.
Mecanismo De Acción
The exact mechanism of action of PTE is not fully understood, but it is believed to act as a cholinesterase inhibitor. This means that it inhibits the activity of enzymes that break down the neurotransmitter acetylcholine, leading to an increase in the concentration of acetylcholine in the brain.
Biochemical and Physiological Effects:
PTE has been shown to have a variety of biochemical and physiological effects, including improving memory and cognitive function, reducing inflammation, and protecting against oxidative stress. These effects make it a promising candidate for further investigation as a potential therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of PTE is that it is relatively easy to synthesize and can be produced in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several future directions for research on PTE, including:
1. Further investigation of its mechanism of action to better understand its effects on the brain and potential therapeutic applications.
2. Exploration of its potential as a treatment for other neurological disorders, such as Huntington's disease and multiple sclerosis.
3. Investigation of its effects on other physiological systems, such as the immune system and cardiovascular system.
4. Development of new synthetic methods for PTE that are more efficient and environmentally friendly.
5. Exploration of its potential as a lead compound for the development of new therapeutic agents with improved efficacy and fewer side effects.
Overall, PTE is an interesting and promising compound that has the potential to make significant contributions to the field of scientific research. Further investigation is needed to fully understand its effects and potential applications.
Métodos De Síntesis
The synthesis of PTE can be achieved through a multi-step process that involves the reaction of various reagents and solvents. One common method involves the reaction of 2-bromoacetophenone with 3-phenyl-1H-1,2,4-triazole in the presence of a palladium catalyst to form the intermediate product. This intermediate is then reacted with pyrrolidine and 1,2-dibromoethane to yield the final product.
Aplicaciones Científicas De Investigación
PTE has been studied for its potential applications in a variety of scientific research fields, including pharmacology, biochemistry, and neuroscience. One area of particular interest is its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-phenoxy-1-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-18(14-26-16-10-5-2-6-11-16)24-13-7-12-17(24)20-21-19(22-23-20)15-8-3-1-4-9-15/h1-6,8-11,17H,7,12-14H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTQIUSMQIEGDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)COC2=CC=CC=C2)C3=NC(=NN3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-1-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(carbamoylamino)-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7635518.png)
![N-[3-[(2-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide](/img/structure/B7635519.png)
![N-[8-(difluoromethoxy)quinolin-5-yl]-4-pyridin-4-ylpiperazine-1-carboxamide](/img/structure/B7635526.png)



![N-[5-[(4-cyanophenyl)methyl]-1,3-thiazol-2-yl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide](/img/structure/B7635550.png)

![N-[3-[2-(cyclopropylcarbamoyl)pyrrolidine-1-carbonyl]phenyl]pyridine-3-carboxamide](/img/structure/B7635561.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7635562.png)
![1-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-[4-(4-fluorophenyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7635568.png)
![5-(furan-2-yl)-N-[4-(1-methylimidazol-2-yl)sulfanylphenyl]-1H-pyrazole-3-carboxamide](/img/structure/B7635570.png)

![N-cycloheptyl-8-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7635587.png)